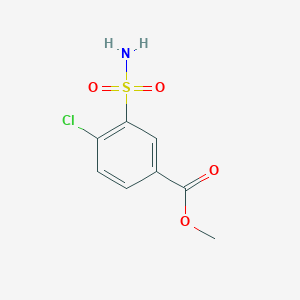

4-氯-3-磺酰基苯甲酸甲酯

描述

Methyl 4-chloro-3-sulfamoylbenzoate is a compound that is related to various benzoate derivatives, which are often studied for their chemical properties and potential applications in medicinal chemistry, drug development, and other fields. While the specific compound is not directly discussed in the provided papers, related compounds and their syntheses, molecular structures, and chemical reactions are extensively covered.

Synthesis Analysis

The synthesis of related sulfamoylbenzoate compounds involves multiple steps, including protection of functional groups, condensation, methylation, and cyclization. For instance, sulfamates, which are closely related to sulfamoylbenzoates, are synthesized by reacting alcohols or phenols with sulfamoyl chloride, followed by protection of the sulfamate NH protons with 2,4-dimethoxybenzyl groups to enable multi-step synthesis . Another related compound, 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, is synthesized from 4-chloro-2-sulfonylchloride methyl benzoate through a series of reactions including condensation, methylation, hydrogenolysis, and cyclization .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand the intermolecular interactions . Similarly, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was confirmed by spectroscopic data and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Chemical reactions involving benzoate derivatives can be complex and involve various pathways. Kinetic studies of the reactions of methyl 3,5-dinitrobenzoate and methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions have shown evidence for competition between attack at carbonyl and aryl carbon atoms . Additionally, the synthesis of alkyl esters of 6-chloro-2-sulfamoylbenzoic acid and their anticonvulsant activity indicates that steric factors play a significant role in the chemical reactivity and biological properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are often characterized using various spectroscopic methods. For instance, the FT-IR spectrum of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was recorded and analyzed, and the vibrational wavenumbers were computed using HF and DFT methods . The synthesis and spectral studies of some novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives also contribute to the understanding of the physical and chemical properties of these compounds .

科学研究应用

抗惊厥特性

4-氯-3-磺酰基苯甲酸甲酯及其衍生物在抗惊厥活性方面显示出前景。对 4-溴-2-磺酰基苯甲酸和 4-氯-2-磺酰基苯甲酸的烷基酯的研究(与 4-氯-3-磺酰基苯甲酸甲酯密切相关)表明,空间和电子因素在其抗惊厥特性中起着重要作用。这些化合物展示了开发新抗惊厥药物的潜力 (哈默和里夫林,1967)。

结构和光谱分析

已经合成 4-氯-3-磺酰基苯甲酸并对其结构和光谱性质进行了分析。该分析包括单晶 X 射线衍射、振动和电子光谱特征,提供了对其分子结构和反应性的宝贵见解。此类分析对于了解该化合物在各个科学领域的潜在应用至关重要 (卡维塔等,2020)。

色谱分析

该化合物已用于色谱-密度法的发展,用于确定药物片剂中相关化合物的存在。这展示了其在分析化学中的作用,尤其是在确保药品的质量和纯度方面 (胡比卡等,2009)。

缓蚀

4-氯-3-磺酰基苯甲酸甲酯衍生物已被研究为酸性环境中低碳钢腐蚀的潜在抑制剂。这些研究在工业化学中至关重要,特别是在防止机器和基础设施的腐蚀损坏方面 (萨帕尼和卡西基安,2014)。

安全和危害

属性

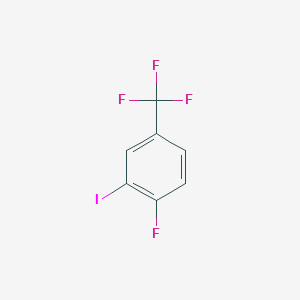

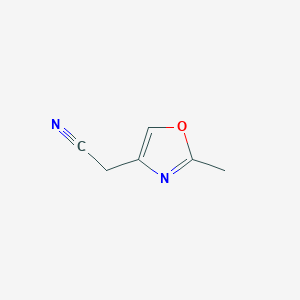

IUPAC Name |

methyl 4-chloro-3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQHNKPCTMMTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-3-sulfamoylbenzoate | |

CAS RN |

1208-40-8 | |

| Record name | Methyl 4-chloro-3-sulfamoylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 4-CHLORO-3-SULFAMOYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2RK5VGH48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide](/img/structure/B3030914.png)

![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)

![8-Cbz-1,8-diazaspiro[5.5]undecane](/img/structure/B3030928.png)

![1H-Pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3030933.png)